molecular formula C8H4BrN3 B1343703 6-Bromo-1H-indazole-4-carbonitrile CAS No. 898747-00-7

6-Bromo-1H-indazole-4-carbonitrile

Cat. No. B1343703
M. Wt: 222.04 g/mol
InChI Key: ILGPSFSWRANYDT-UHFFFAOYSA-N
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Patent
US08524751B2

Procedure details

Tetrahydrofuran (27 ml) was added to a flask containing sodium hydride (0.275 g, 6.89 mmol) and the mixture was stirred for 10 minutes at 0° C. 6-Bromo-1H-indazole-4-carbonitrile (1.39 g, 6.26 mmol) was added portionwise and the mixture was stirred for 10 mins until no further effervescence was seen. Iodomethane (0.431 ml, 6.89 mmol) was added and the mixture stirred at 0° C. for 1 h. The ice bath was removed and the flask was placed in a water bath at room temperature. The reaction remained stirring for 19 h and the mixture was then evaporated in vacuo. The residual solid purified by silica (100 g) cartridge using a gradient of ethyl acetate and cyclohexane to give the title compound as a white solid (370 mg).
Quantity
0.275 g
Type
reactant
Reaction Step One
Quantity
1.39 g
Type
reactant
Reaction Step Two
Quantity
0.431 mL
Type
reactant
Reaction Step Three
Quantity
27 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[Na+].[Br:3][C:4]1[CH:5]=[C:6]([C:13]#[N:14])[C:7]2[CH:8]=[N:9][NH:10][C:11]=2[CH:12]=1.I[CH3:16]>O1CCCC1>[Br:3][C:4]1[CH:5]=[C:6]([C:13]#[N:14])[C:7]2[CH:8]=[N:9][N:10]([CH3:16])[C:11]=2[CH:12]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0.275 g
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
1.39 g
Type
reactant
Smiles
BrC=1C=C(C=2C=NNC2C1)C#N
Step Three
Name
Quantity
0.431 mL
Type
reactant
Smiles
IC
Step Four
Name
Quantity
27 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for 10 minutes at 0° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred for 10 mins until no further effervescence
Duration
10 min
STIRRING
Type
STIRRING
Details
the mixture stirred at 0° C. for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The ice bath was removed
CUSTOM
Type
CUSTOM
Details
the flask was placed in a water bath at room temperature
STIRRING
Type
STIRRING
Details
The reaction remained stirring for 19 h
Duration
19 h
CUSTOM
Type
CUSTOM
Details
the mixture was then evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The residual solid purified by silica (100 g) cartridge

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
BrC=1C=C(C=2C=NN(C2C1)C)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 370 mg
YIELD: CALCULATEDPERCENTYIELD 25%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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